molecular formula C23H29ClN2O3 B044392 Cetirizine Ethyl Ester CAS No. 246870-46-2

Cetirizine Ethyl Ester

Cat. No.: B044392
CAS No.: 246870-46-2
M. Wt: 416.9 g/mol
InChI Key: ASHQTVRYHSZGQY-UHFFFAOYSA-N
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Description

Cetirizine Ethyl Ester is a derivative of cetirizine, a second-generation antihistamine widely used for the treatment of allergic reactions such as hay fever, urticaria, and angioedema. This compound is synthesized to enhance the pharmacokinetic properties of cetirizine, potentially improving its bioavailability and therapeutic efficacy.

Mechanism of Action

Target of Action

Cetirizine Ethyl Ester, a derivative of Cetirizine, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It achieves its main effects through the selective inhibition of these peripheral H1 receptors . This means that it prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug inhibits the recruitment of eosinophils, a type of white blood cell involved in the immune response to allergies . It also decreases the expression of the vascular cell adhesion molecule (VCAM-1), which plays a key role in the inflammation process .

Pharmacokinetics

Cetirizine is highly bound to blood proteins, mainly serum albumin, and has a low brain uptake, which explains its lack of sedative effects . The pharmacokinetics of cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thus reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which may enhance its usefulness in allergic rhinitis treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that cetirizine formulated in a polyethylene glycol (PEG)-containing matrix degrades during manufacture and storage . This degradation arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . Therefore, the stability and efficacy of the drug can be affected by the conditions under which it is stored and manufactured .

Safety and Hazards

Cetirizine Ethyl Ester should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided . It is harmful if swallowed . In case of contact, appropriate first aid measures should be taken .

Future Directions

Cetirizine is a widely used antihistamine for treating allergic conditions. It is a second-generation antihistamine, which is more selective for peripheral H1 receptors and has fewer adverse effects . Future research may focus on further improving the selectivity and efficacy of cetirizine and its derivatives, including Cetirizine Ethyl Ester.

Biochemical Analysis

Biochemical Properties

Cetirizine Ethyl Ester, like its parent compound Cetirizine, is expected to interact with histamine H1 receptors . These receptors are proteins that play a crucial role in the body’s immune response to allergens. By binding to these receptors, this compound may prevent the release of histamine, a compound that triggers allergy symptoms .

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Cetirizine. It has been shown that Cetirizine can have a significant impact on various types of cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways related to the immune response . It may also affect gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to involve binding interactions with biomolecules such as the histamine H1 receptor . As an antagonist of this receptor, it may inhibit the activation of the receptor by histamine, thereby preventing the cascade of events that lead to allergy symptoms .

Temporal Effects in Laboratory Settings

Studies on Cetirizine have shown that it has a terminal half-life of about 10 hours , suggesting that this compound may also have a relatively long duration of action.

Metabolic Pathways

Cetirizine is known to undergo minimal metabolism, which is not mediated by cytochrome P450 enzymes . This suggests that this compound may also be minimally metabolized.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Ethyl Ester typically involves the esterification of cetirizine with ethanol. The process begins with the preparation of cetirizine, which is synthesized through a series of reactions starting from chlorobenzophenone. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Substitution: Alkyl halides, such as methyl iodide.

Major Products Formed:

Comparison with Similar Compounds

    Cetirizine: The parent compound, widely used as an antihistamine.

    Levocetirizine: The levorotary enantiomer of cetirizine, known for its higher potency.

    Hydroxyzine: A first-generation antihistamine and precursor to cetirizine.

Comparison:

Properties

IUPAC Name

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHQTVRYHSZGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431731
Record name AGN-PC-0CEFEN
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246870-46-2
Record name (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0CEFEN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246870-46-2
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Record name (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE
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Synthesis routes and methods I

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. of ethyl 2-chloroethoxyacetate, 0.4. gr. of tetrabutylammonium iodide and 50 ml. of triethylamine were introduced into a pressure vessel and treated as described in example 1. 13.2 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained (90.8% yield).
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Synthesis routes and methods II

Procedure details

10 gr. (0.035 mole) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 8.8 gr. (0.0525 mole) of ethyl 2-chloroethoxyacetate and 50 ml. of triethylamine were introduced into a pressure vessel. The mixture was stirred at 135° C. for 10 hours. It was cooled to 20° C. and filtered. The filtrate was evaporated and then distilled at 10 mbar pressure in order to remove the excess of the unreacted ethyl 2-chloroethoxyacetate. The oily residue obtained is sufficiently pure for the preparation of cetrizine by hydrolysis. The residue was purified over a silica gel chromatographic column. 13 gr. of ethyl [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate is obtained as dark red oil (89.4% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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